molecular formula C17H22N2O3S B3405230 Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 1321787-93-2

Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No.: B3405230
CAS No.: 1321787-93-2
M. Wt: 334.4 g/mol
InChI Key: MASATWIKDVQSCO-UHFFFAOYSA-N
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Description

Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzothiazole ring fused with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with a pentanoyl chloride derivative under basic conditions to form the benzothiazole ring. The final step involves esterification with methyl acetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-6-7-14(20)18-17-19(10-15(21)22-4)13-9-11(2)8-12(3)16(13)23-17/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASATWIKDVQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate
Reactant of Route 6
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Methyl 2-(5,7-dimethyl-2-pentanoylimino-1,3-benzothiazol-3-yl)acetate

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